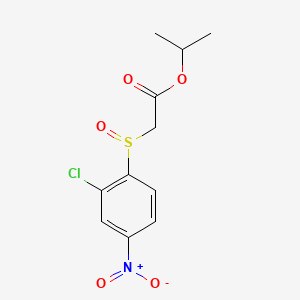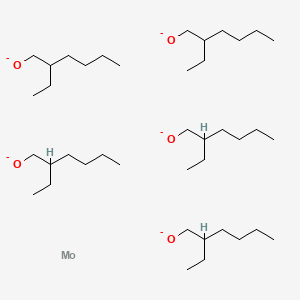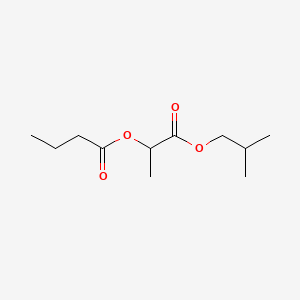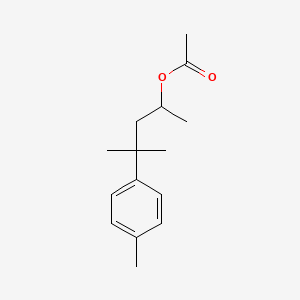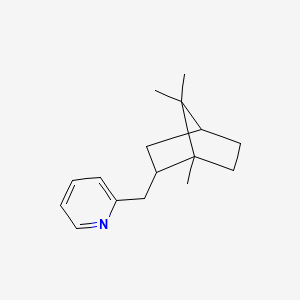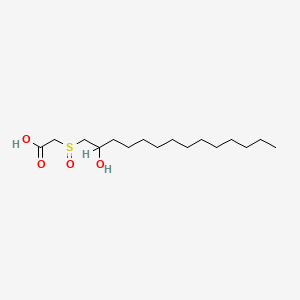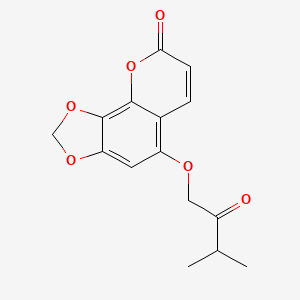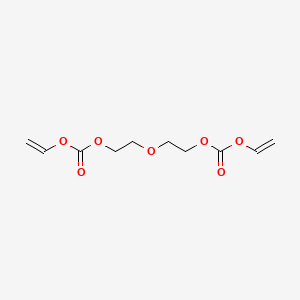
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le glycinate de sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)éthyl) est un composé chimique de formule moléculaire C18H35N2NaO4 et de masse moléculaire 366.47127 g/mol . Il est connu pour ses propriétés amphotères, ce qui signifie qu'il peut agir à la fois comme un acide et une base. Ce composé est couramment utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du glycinate de sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)éthyl) implique généralement la réaction de la glycine avec l'acide laurique, suivie d'un traitement avec de l'hydroxyde de sodium. Les conditions réactionnelles comprennent souvent :
Température : Températures modérées autour de 60-80°C.
Solvant : Solvants aqueux ou organiques comme l'éthanol.
Catalyseurs : Catalyseurs acides ou basiques pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :
Matières premières : Glycine, acide laurique et hydroxyde de sodium.
Équipement : Réacteurs, mélangeurs et unités de purification.
Purification : Techniques telles que la cristallisation ou la distillation pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le glycinate de sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)éthyl) subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former des oxydes correspondants.
Réduction : Réactions de réduction pour former des amines plus simples.
Substitution : Réactions de substitution nucléophile pour remplacer les groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants : Eau, éthanol et autres solvants organiques.
Principaux produits
Produits d'oxydation : Oxydes et hydroxydes.
Produits de réduction : Amines et alcools.
Produits de substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le glycinate de sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)éthyl) a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme tensioactif et émulsifiant dans les réactions chimiques.
Biologie : Utilisé dans les milieux de culture cellulaire et comme stabilisateur des protéines et des enzymes.
Médecine : Étudié pour son utilisation potentielle dans les systèmes de libération de médicaments et comme composant dans les formulations pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du glycinate de sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)éthyl) implique son interaction avec diverses cibles moléculaires :
Cibles moléculaires : Protéines, enzymes et membranes cellulaires.
Voies : Module l'activité des enzymes et stabilise les structures protéiques en formant des liaisons hydrogène et des interactions ioniques.
Mécanisme D'action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and cell membranes.
Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acide laurique : Structure similaire, mais diffèrent par les groupes fonctionnels.
Dérivés de la glycine : Partage le squelette de la glycine, mais varie par les chaînes latérales et les groupes fonctionnels.
Unicité
Le glycinate de sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)éthyl) est unique en raison de ses propriétés amphotères, ce qui le rend polyvalent dans diverses applications. Sa capacité à agir à la fois comme un acide et une base le distingue des autres composés similaires .
Propriétés
Numéro CAS |
94087-04-4 |
|---|---|
Formule moléculaire |
C18H35N2NaO4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |
Clé InChI |
ONCSWUZFPLDPTJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


